N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide
Description
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide is a complex organic compound that features a benzodioxepin ring fused with an indole moiety
Properties
Molecular Formula |
C26H30N2O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-[3-(2-methylpropanoyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C26H30N2O4/c1-4-21(18-10-11-23-24(14-18)32-13-7-12-31-23)27-25(29)16-28-15-20(26(30)17(2)3)19-8-5-6-9-22(19)28/h5-6,8-11,14-15,17,21H,4,7,12-13,16H2,1-3H3,(H,27,29) |
InChI Key |
PKPSLKSAYSCBRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide typically involves multiple steps:
Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling Reaction: The final step involves coupling the benzodioxepin and indole intermediates using a suitable linker, such as a propyl chain, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzodioxepin ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted benzodioxepin derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxepin and indole moieties may play a role in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide: This compound features a similar benzodioxepin ring but differs in its pyrazole and pyridine components.
3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol: Another compound with a benzodioxepin ring, but with a thiol group instead of the indole moiety.
Uniqueness
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide is unique due to its combination of a benzodioxepin ring and an indole moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
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